molecular formula C17H14N2O B11856669 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one CAS No. 10223-46-8

5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one

Katalognummer: B11856669
CAS-Nummer: 10223-46-8
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: UAINZYUPUWLBEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one: is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with diazaspiro and phenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for 5,7-Diphenyl-5,6-diazaspiro(2This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl rings .

Wissenschaftliche Forschungsanwendungen

5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets through its spirocyclic framework. This interaction can modulate various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could interact with enzymes and receptors involved in critical biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one is unique due to its specific arrangement of phenyl groups and diazaspiro framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

10223-46-8

Molekularformel

C17H14N2O

Molekulargewicht

262.30 g/mol

IUPAC-Name

4,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-7-one

InChI

InChI=1S/C17H14N2O/c20-16-17(11-12-17)15(13-7-3-1-4-8-13)18-19(16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

UAINZYUPUWLBEG-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.